methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2,5-dimethylphenyl)propanoate
Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2,5-dimethylphenyl)propanoate: is an organic compound that features a trifluoromethyl group, a hydroxy group, and a phenyl ring with additional hydroxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2,5-dimethylphenyl)propanoate can be achieved through several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,5-dimethylphenol and methyl 3,3,3-trifluoro-2-hydroxypropanoate.
Reaction Conditions: The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the hydroxy group of 4-hydroxy-2,5-dimethylphenol, followed by nucleophilic substitution with methyl 3,3,3-trifluoro-2-hydroxypropanoate.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2,5-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2,5-dimethylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2,5-dimethylphenyl)propanoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s hydroxy and trifluoromethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Similar structure but with an additional trifluoromethyl group.
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: Lacks the phenyl ring and additional hydroxy and methyl substituents.
Uniqueness
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2,5-dimethylphenyl)propanoate is unique due to its combination of trifluoromethyl, hydroxy, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2,5-dimethylphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O4/c1-6-5-9(16)7(2)4-8(6)11(18,10(17)19-3)12(13,14)15/h4-5,16,18H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUELUYLCNIYVLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(C(=O)OC)(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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